molecular formula C10H13F3N2 B14805048 (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanamine

(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanamine

Cat. No.: B14805048
M. Wt: 218.22 g/mol
InChI Key: XRLCEQVNVNMEKH-UHFFFAOYSA-N
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Description

(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanamine: is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanamine typically involves the introduction of the trifluoromethyl group and the methanamine group onto the pyridine ring. One common method is through a multi-step synthesis starting from commercially available pyridine derivatives. The reaction conditions often involve the use of strong bases and nucleophilic reagents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The trifluoromethyl and methanamine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium azide and potassium cyanide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and methanamine groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine
  • (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-2-yl)methanamine
  • (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-5-yl)methanamine

Uniqueness

Compared to similar compounds, (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanamine has a unique substitution pattern on the pyridine ring, which can lead to distinct chemical and biological properties. The position of the trifluoromethyl and methanamine groups can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C10H13F3N2

Molecular Weight

218.22 g/mol

IUPAC Name

[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]methanamine

InChI

InChI=1S/C10H13F3N2/c1-9(2,10(11,12)13)8-5-7(6-14)3-4-15-8/h3-5H,6,14H2,1-2H3

InChI Key

XRLCEQVNVNMEKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CC(=C1)CN)C(F)(F)F

Origin of Product

United States

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